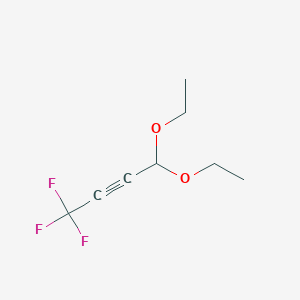![molecular formula C14H10ClFN4O3 B3009621 (3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide CAS No. 1465371-31-6](/img/structure/B3009621.png)
(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds are typically described by their molecular formula, structure, and properties. The molecular formula tells you which atoms are present in the compound and in what proportions. The structure shows how these atoms are connected .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is made. This often involves a series of chemical reactions, with each step being carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the changes that occur when a compound undergoes a chemical reaction. This can involve studying the rate of the reaction, the products formed, and the conditions that affect the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, reactivity, and stability. These properties can be determined through a variety of laboratory tests .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Neurokinin-1 Receptor Antagonists : One study describes the synthesis of a water-soluble neurokinin-1 (NK1) receptor antagonist, highlighting its potential utility in treating conditions like emesis and depression. This class of compounds, due to their receptor affinity, can provide insights into the design of similar molecules with improved solubility and bioavailability for clinical applications (Harrison et al., 2001).
Anti-viral Activities : Research on the synthesis of heterocyclic compounds has demonstrated promising antiviral activities, particularly against the H5N1 virus. This indicates the potential for structurally related compounds to be explored for antiviral properties, offering a pathway for the development of new antiviral drugs (Flefel et al., 2014).
Anticancer Agents : The design, synthesis, and evaluation of pyrazole derivatives for their cytotoxicity against cancer cells reveal the therapeutic potential of such compounds. This area of research is crucial for developing novel anticancer drugs with specific molecular targets, suggesting a possible application for structurally related compounds in oncology (Alam et al., 2016).
Potential Therapeutic Uses
Fluorescence Switching for Imaging : A study on polymethine dyes for reversible electrochemical fluorescence switching in the near-infrared (NIR) region highlights applications in bioimaging and sensors. Such compounds could be used for developing advanced diagnostic tools with applications in medical imaging (Seo et al., 2014).
Radiotracer Synthesis for PET Imaging : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates its utility as a radiotracer for studying CB1 cannabinoid receptors using positron emission tomography (PET). This application is essential for non-invasive imaging techniques to study brain function and disorders (Katoch-Rouse & Horti, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O3/c15-12-7-10(1-3-13(12)16)19(9-17)6-5-18-8-11(20(22)23)2-4-14(18)21/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRAPMUWDUMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCN2C=C(C=CC2=O)[N+](=O)[O-])C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

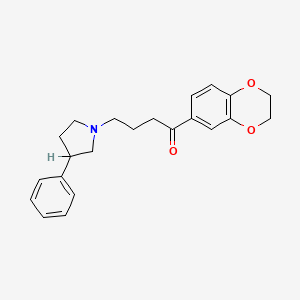
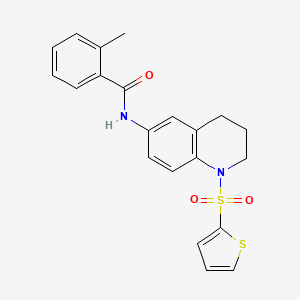
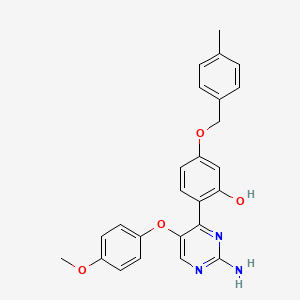

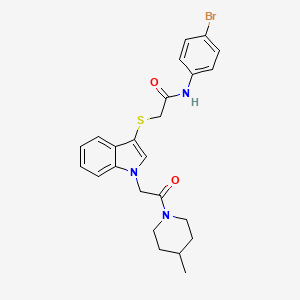
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)
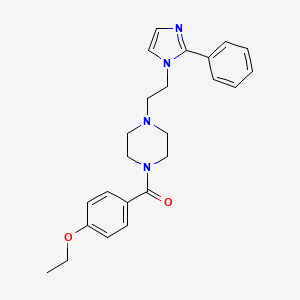

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)

